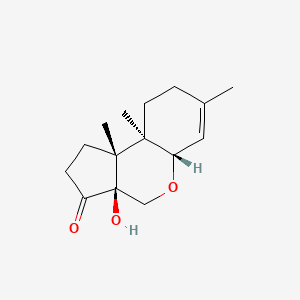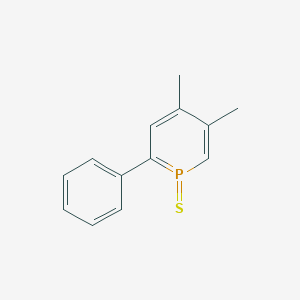
4,5-Dimethyl-2-phenyl-1lambda~5~-phosphinine-1-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dimethyl-2-phenyl-1lambda~5~-phosphinine-1-thione is an organophosphorus compound characterized by the presence of a phosphinine ring with a thione group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-2-phenyl-1lambda~5~-phosphinine-1-thione typically involves the reaction of 4,5-dimethyl-2-phenylphosphinine with sulfur. The reaction is carried out under controlled conditions to ensure the formation of the thione group. The process may involve the use of solvents such as dichloromethane or toluene and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-2-phenyl-1lambda~5~-phosphinine-1-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products of these reactions include phosphine oxides, thiols, and substituted phosphinines, depending on the specific reaction and conditions used.
Scientific Research Applications
4,5-Dimethyl-2-phenyl-1lambda~5~-phosphinine-1-thione has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other organophosphorus compounds.
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-2-phenyl-1lambda~5~-phosphinine-1-thione involves its interaction with molecular targets such as enzymes and receptors. The thione group can form strong bonds with metal ions, making it an effective ligand in catalysis. Additionally, the compound’s aromatic ring allows for π-π interactions with other aromatic systems, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethyl-2-phenylphosphinine: Lacks the thione group but shares the phosphinine ring structure.
2-Phenyl-1lambda~5~-phosphinine-1-thione: Similar structure but without the dimethyl groups.
4,5-Dimethyl-2-phenyl-1lambda~5~-phosphinine-1-oxide: Contains an oxide group instead of a thione group.
Uniqueness
4,5-Dimethyl-2-phenyl-1lambda~5~-phosphinine-1-thione is unique due to the presence of both the dimethyl groups and the thione group, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
91575-16-5 |
|---|---|
Molecular Formula |
C13H13PS |
Molecular Weight |
232.28 g/mol |
InChI |
InChI=1S/C13H13PS/c1-10-8-13(14(15)9-11(10)2)12-6-4-3-5-7-12/h3-9H,1-2H3 |
InChI Key |
HXDAIGIUSXYXSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=P(=S)C=C1C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


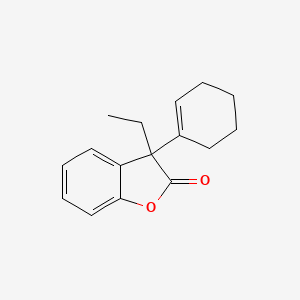
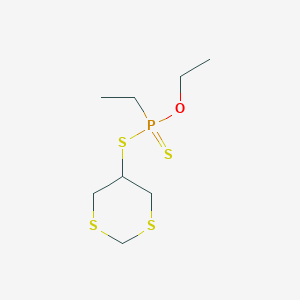
![1-[3-(Benzenesulfinyl)propoxy]-2-chlorobenzene](/img/structure/B14373838.png)

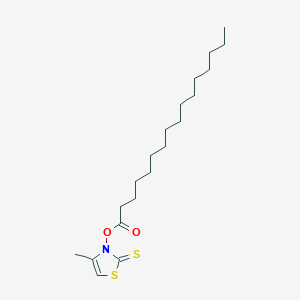
![1,1'-[Oxydi(4,1-phenylene)]bis[2-(4-bromophenyl)ethan-1-one]](/img/structure/B14373842.png)
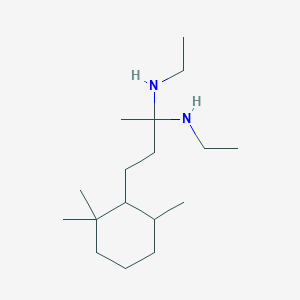
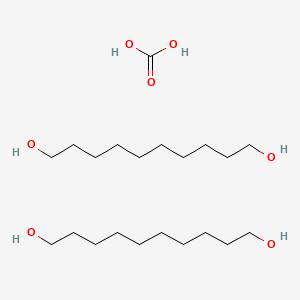


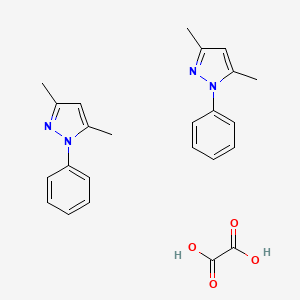
![Benzamide, 2-[2-(cyclohexylamino)-2-oxoethoxy]-](/img/structure/B14373868.png)

